molecular formula C6H7BrN2O B3021651 5-Bromo-4,6-dimethylpyrimidin-2-ol CAS No. 7781-20-6

5-Bromo-4,6-dimethylpyrimidin-2-ol

Cat. No. B3021651
CAS RN: 7781-20-6
M. Wt: 203.04 g/mol
InChI Key: YIOKKPFNMLYMET-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethylpyrimidin-2-ol is a chemical compound with the CAS Number: 7781-20-6. It has a molecular weight of 203.04 and its IUPAC name is 5-bromo-4,6-dimethyl-2-pyrimidinol .


Molecular Structure Analysis

The InChI code for 5-Bromo-4,6-dimethylpyrimidin-2-ol is 1S/C6H7BrN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3, (H,8,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-4,6-dimethylpyrimidin-2-ol is a solid at room temperature .

Scientific Research Applications

Heterocyclic Chemistry

  • 5-Bromo-4,6-dimethylpyrimidin-2-ol and related compounds are used in the synthesis of heterobicycles and bipyrimidines, playing a role in the study of molecular structures and reaction mechanisms (Kowalewski et al., 1981).

Complex Formation and Stability

  • These compounds are involved in forming complexes with phenols, contributing to studies on the formation, structure, and stability of such complexes. This is important in understanding intermolecular interactions and molecular recognition processes (Erkin et al., 2017).

DNA Interaction Studies

  • In molecular biology, derivatives of 5-Bromo-4,6-dimethylpyrimidin-2-ol are used to study DNA photocleavage activity, which is significant in understanding DNA interactions and potential applications in gene therapy or molecular diagnostics (Sharma et al., 2014).

Crystallography and Materials Science

  • The synthesis and structural analysis of these compounds contribute to crystallography, aiding in the understanding of molecular structures and properties. This has implications in materials science and drug design (Martins et al., 1998).

Biological and Pharmaceutical Research

  • Research on the interactions of these pyrimidine derivatives with metal ions and other molecules provides insights into their biological and pharmaceutical applications. This includes studies on their binding mechanisms and potential as therapeutic agents (Dixon & Wells, 1986).

Safety and Hazards

The safety information for 5-Bromo-4,6-dimethylpyrimidin-2-ol indicates that it has the following hazard statements: H302;H315;H320;H335. The precautionary statements are P261;P280;P301+P312;P302+P352;P305+P351+P338 .

properties

IUPAC Name

5-bromo-4,6-dimethyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOKKPFNMLYMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346018
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethylpyrimidin-2-ol

CAS RN

860760-38-9, 7781-20-6
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethylpyrimidin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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